ent-Pazufloxacin Mesylate

Description

Evolution and Significance of Fluoroquinolone Class in Antimicrobial Research

The quinolone antibiotics are a major class of broad-spectrum bactericidal agents characterized by a bicyclic core structure. wikipedia.org Their evolution is typically categorized into generations, each marked by modifications to this core structure, leading to an expanded spectrum of activity. wikipedia.org The first-generation quinolones, such as nalidixic acid, were primarily effective against Gram-negative bacteria and found use in treating urinary tract infections. wikipedia.org

A pivotal moment in the evolution of this class was the introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring, giving rise to the fluoroquinolones. wikipedia.org This structural modification, seen in second-generation agents like ciprofloxacin (B1669076), dramatically broadened the antibacterial spectrum to include activity against some Gram-positive bacteria. wikipedia.org Subsequent third and fourth-generation fluoroquinolones have further enhanced Gram-positive and, in some cases, anaerobic coverage. wikipedia.org

The mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. echemi.comgoogle.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to breaks in the DNA, ultimately resulting in bacterial cell death. wikipedia.org The significance of fluoroquinolones in antimicrobial research and clinical practice is underscored by their potent, broad-spectrum activity and their utility in treating a wide range of infections, including those of the genitourinary and respiratory tracts. wikipedia.orgveterinaryworld.org However, their widespread use has also led to the emergence of bacterial resistance, a driving force behind the continued research and development of new agents and a deeper understanding of existing ones. nih.gov

Historical Context and Discovery of ent-Pazufloxacin Mesylate (T-3761/T-3762)

Pazufloxacin (B1662166) Mesylate, known by the developmental code T-3762, is an injectable fluoroquinolone antibiotic discovered by Toyama Chemical Co., Ltd. nih.gov The active moiety of this drug is Pazufloxacin (T-3761), which is specifically the (S)-enantiomer of the molecule. nih.govnih.gov The designation 'ent-' before Pazufloxacin Mesylate refers to its enantiomer, the (R)-Pazufloxacin Mesylate, which is the mirror-image counterpart of the active drug substance.

The development of Pazufloxacin as a single enantiomer product is a direct reflection of the broader trend in pharmaceutical science known as "chiral switching". sphinxsai.com It is well-established that for chiral drugs, the different enantiomers can have distinct pharmacological and toxicological profiles. sphinxsai.commazums.ac.irmdpi.com Often, the desired therapeutic activity resides in only one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. sphinxsai.commazums.ac.ir For instance, the S-(-) isomer of ofloxacin (B1677185), levofloxacin, is reported to have 8 to 128 times more antibacterial activity than its R-(+) counterpart. nih.gov

The discovery and development of Pazufloxacin, therefore, necessitated the separation and characterization of its two enantiomers. The process of synthesizing the racemic mixture and then separating the (S) and (R) forms is a critical step. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed specifically for the chiral separation of pazufloxacin enantiomers, allowing for the isolation of the therapeutically active (S)-form and the control of its enantiomeric purity. sphinxsai.com The existence of this compound is thus a direct consequence of the stereoselective focus in modern drug development, where the goal is to market the single, most effective enantiomer. While Pazufloxacin (T-3761) was selected for development due to its potent antibacterial activity, its enantiomer, ent-Pazufloxacin, was identified as the less active or inactive stereoisomer. nih.govglpbio.com

Current Research Landscape and Gaps Pertaining to this compound

The vast majority of contemporary research has, logically, centered on the therapeutically active (S)-enantiomer, Pazufloxacin Mesylate. Studies have explored its efficacy in various clinical applications, such as in ophthalmic solutions for bacterial conjunctivitis and as a sequential therapy for pyelonephritis. veterinaryworld.orgnih.gov Research has also delved into its pharmacokinetic and pharmacodynamic properties, for example, its concentration-dependent activity against Pseudomonas aeruginosa. google.com Furthermore, methods for its detection and the analysis of its stability and degradation products are well-documented. gigvvy.com

In stark contrast, the scientific literature is largely silent on the specific biological properties of this compound. The primary focus of research involving the (R)-enantiomer has been its separation from the active (S)-enantiomer to ensure the purity and safety of the final drug product. sphinxsai.com This has led to the development of sophisticated analytical methods for enantiomeric separation. sphinxsai.com

This creates a significant research gap: the absence of dedicated studies on the pharmacological and toxicological profile of this compound. While it is often referred to as the 'inactive' isomer, the degree of its inactivity and its potential for any biological interaction, whether beneficial or detrimental, remains largely unquantified in publicly available research. mazums.ac.irglpbio.com Key unanswered questions include:

What is the precise in vitro antibacterial activity of pure ent-Pazufloxacin against a range of bacterial species compared to its (S)-enantiomer?

Does ent-Pazufloxacin have any inhibitory activity against bacterial DNA gyrase or topoisomerase IV?

Could the presence of ent-Pazufloxacin as an impurity affect the efficacy or safety profile of Pazufloxacin Mesylate?

Does ent-Pazufloxacin undergo any metabolic conversion in vivo?

Addressing these knowledge gaps would provide a more complete scientific understanding of the chiral pair and reaffirm the rationale for using the single enantiomer in clinical practice. While the development of single-enantiomer drugs is a well-accepted strategy for optimizing safety and efficacy, a thorough characterization of the "unwanted" enantiomer is a crucial component of this scientific endeavor.

Data Tables

Table 1: Generational Evolution of Quinolone Antibiotics This table is interactive. You can sort and filter the data.

| Generation | Key Characteristics | Representative Examples | Primary Spectrum of Activity |

|---|---|---|---|

| First | Non-fluorinated | Nalidixic acid | Primarily Gram-negative bacteria (e.g., Enterobacteriaceae) |

| Second | Fluorinated (at C-6) | Ciprofloxacin, Ofloxacin | Broadened spectrum including some Gram-positive bacteria and atypical pathogens |

| Third | Enhanced activity against Gram-positive bacteria | Levofloxacin, Pazufloxacin | Improved activity against Streptococcus pneumoniae and other Gram-positives |

| Fourth | Broad-spectrum including anaerobic coverage | Moxifloxacin, Garenoxacin | Enhanced activity against anaerobic bacteria |

Table 2: Developmental and Chemical Identifiers for Pazufloxacin and its Enantiomer This table provides a clear reference for the compounds discussed.

| Common Name | Stereochemistry | Developmental Code (Active Moiety) | Mesylate Salt Code |

|---|---|---|---|

| Pazufloxacin | (S)-enantiomer | T-3761 | T-3762 |

| ent-Pazufloxacin | (R)-enantiomer | Not Applicable | Not Applicable |

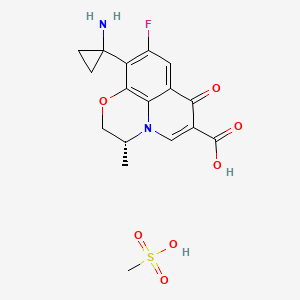

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669978 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677004-96-5 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Ent Pazufloxacin Mesylate

Advanced Synthetic Pathways for ent-Pazufloxacin Mesylate

The synthesis of an enantiomerically pure compound like this compound presents a significant chemical challenge. nih.gov The primary goal is to develop efficient, reproducible, and scalable routes that provide the target molecule with high enantiomeric excess. nih.govchiralpedia.com Methodologies generally fall into two categories: the resolution of a racemic mixture or a direct asymmetric synthesis that creates the desired stereocenter with high fidelity. ub.edu

Optimization of Reaction Conditions and Yield Enhancement

One key reaction is the nucleophilic substitution to introduce the cyano group, a precursor to other functionalities. Studies on related intermediates have shown that the choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like N,N-Dimethylformamide (DMF) being preferable. asianpubs.org Temperature is another critical parameter; while heat is required, excessive temperatures can lead to product decomposition and reduced yields. asianpubs.org

Table 1: Example of Reaction Condition Optimization for a Key Pazufloxacin (B1662166) Intermediate This table illustrates the optimization process for a nucleophilic substitution reaction in the synthesis of a pazufloxacin precursor, based on findings from related compounds. asianpubs.org

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | DMF | 60 | Lower |

| 2 | DMF | 80 | 60.8 |

| 3 | DMF | 100 | Decreased |

| 4 | DMSO | 80 | Lower than DMF |

| 5 | Acetonitrile (B52724) | 80 | Lower than DMF |

Novel Reagents and Catalysts in this compound Synthesis

Modern organic synthesis emphasizes the use of novel catalysts to improve efficiency, selectivity, and environmental footprint. In the synthesis of fluoroquinolones, including the pazufloxacin scaffold, various advanced catalytic systems have been explored. These catalysts are typically employed in the condensation step, where the piperazine (B1678402) moiety (or in this case, the aminocyclopropyl side chain) is attached to the quinolone core.

Green chemistry approaches have introduced highly efficient and recyclable catalysts. scielo.org.mxijbpas.com For example, Keplerate-type giant-ball nanoporous isopolyoxomolybdates, such as {Mo₁₃₂}, have been used as heterogeneous catalysts for the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. scielo.org.mx These catalysts function effectively in water, reducing the need for organic solvents, and offer high yields in shorter reaction times. scielo.org.mx Another approach involves the use of Lewis acid catalysts under microwave irradiation, which can significantly accelerate reaction rates and improve yields in a one-pot synthesis. researchgate.net

Table 2: Potential Novel Catalysts for Fluoroquinolone Core Synthesis This table summarizes novel catalysts used in general fluoroquinolone synthesis that could be applied to the synthesis of the ent-Pazufloxacin backbone.

| Catalyst Type | Example | Reaction Type | Potential Advantages |

| Isopolyoxomolybdate | {Mo₁₃₂} | C-N Coupling (Amination) | Green chemistry (works in water), high yield, recyclable catalyst. scielo.org.mx |

| Lewis Acid | ZnCl₂, FeCl₃ | C-N Coupling (Amination) | High yield, reduced reaction time, compatible with microwave heating. researchgate.net |

Stereoselective Synthesis and Chiral Control of this compound

Achieving absolute chiral control is the most critical aspect of synthesizing the ent- enantiomer. Since most syntheses naturally produce a racemic mixture of (S)- and (R)-pazufloxacin, the separation of these enantiomers is a widely documented and practical approach. sphinxsai.comnih.gov

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical and preparative techniques for chiral resolution. sphinxsai.com These methods rely on the use of a chiral selector, which interacts differently with each enantiomer, allowing them to be separated. sphinxsai.com Common chiral selectors for fluoroquinolones include cyclodextrin (B1172386) derivatives. researchgate.net For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a chiral selector in the capillary zone electrophoresis (CZE) separation of pazufloxacin enantiomers. sphinxsai.comresearchgate.net The pH of the buffer is a critical parameter to optimize the resolution. researchgate.net

Table 3: Documented Methods for Chiral Separation of Pazufloxacin Enantiomers This table highlights established techniques for resolving racemic pazufloxacin, which is a primary method for obtaining pure ent-Pazufloxacin.

| Method | Chiral Selector/Stationary Phase | Key Parameters | Outcome | Reference(s) |

| Capillary Zone Electrophoresis (CZE) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Buffer pH 5.04 | Efficient separation of enantiomers | researchgate.net |

| Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a polyacrylamide-coated capillary | pH, selector concentration | Successful chiral separation | nih.govresearchgate.net |

| HPLC | Chiral Mobile Phase Additive or Chiral Stationary Phase | Mobile phase composition | Resolution of enantiomers | mdpi.com |

While resolution is effective, direct asymmetric synthesis, which creates only the desired enantiomer, is often a more elegant and economical approach for large-scale production. chiralpedia.comub.edu This would involve using a chiral catalyst or auxiliary to guide the formation of the (R)-stereocenter during the synthesis of the tricyclic core. rsc.orgmdpi.com

Derivatization Strategies for this compound

Derivatization of a molecule is crucial for various research applications, including the study of metabolic pathways, the development of analytical standards, and the exploration of new biological activities.

Synthesis of Deuterium-Labeled this compound for Research Applications

Isotopically labeled compounds, particularly those labeled with deuterium (B1214612), are invaluable tools in pharmaceutical research. researchgate.netprinceton.edu They are extensively used in metabolic studies to trace the fate of a drug in vivo and as internal standards for quantitative analysis by mass spectrometry. A deuterium-labeled version, Pazufloxacin-d4, is commercially available, indicating that synthetic routes have been developed. medchemexpress.com

The synthesis of such a compound would likely involve either starting with a deuterated precursor or performing a hydrogen-deuterium exchange reaction on a late-stage intermediate or the final molecule. researchgate.net Catalytic hydrogen-deuterium exchange using D₂O as the deuterium source is a common and efficient method for incorporating deuterium into organic molecules. researchgate.net

Exploration of Novel Functional Group Modifications

Modifying the functional groups of ent-Pazufloxacin can lead to new derivatives with altered properties or provide handles for conjugation to other molecules. The primary amine on the 1-aminocyclopropyl group at the C-10 position is a prime target for chemical modification.

A recent study demonstrated a safe and automated method for converting primary amines to azides using imidazole-1-sulfonyl azide (B81097) tetrafluoroboric acid. acs.org This reaction was successfully applied to pazufloxacin, converting the amine to an azide group with a 99% yield. acs.org The resulting azide is a versatile functional group that can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link pazufloxacin to other molecules, like aminoglycosides or fluorescent tags. acs.orgacs.org

Table 4: Reported Derivatization of Pazufloxacin This table details examples of chemical modifications applied to the pazufloxacin molecule.

| Starting Material | Reagent(s) | Functional Group Modified | Product | Application / Purpose | Reference(s) |

| Pazufloxacin Mesylate | Imidazole-1-sulfonyl azide tetrafluoroboric acid, KHCO₃ | Primary amine | Pazufloxacin azide | Late-stage functionalization, precursor for click chemistry | acs.org |

| Pazufloxacin | Deuterium source (e.g., D₂O) with catalyst | C-H bonds | Pazufloxacin-d4 | Internal standard for mass spectrometry, metabolic studies | researchgate.netmedchemexpress.com |

Conjugation Chemistry for this compound-Based Research Probes

The development of research probes from small molecules like this compound is crucial for studying their interactions with biological systems, identifying molecular targets, and developing diagnostic tools. Conjugation chemistry provides the means to attach pazufloxacin to other molecular entities, such as fluorescent dyes, affinity tags (like biotin), or large biomolecules, to create these functional probes. chematech-mdt.comnih.govnih.gov

A cornerstone of modern bioconjugation is "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. googleapis.comjenkemusa.com The chemical modification of the primary amine on pazufloxacin to an azide group via a diazotransfer reaction is a critical enabling step for this approach. researchgate.net The resulting azide-modified pazufloxacin serves as a versatile intermediate. It can be readily and specifically reacted with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (in copper-free click reactions) to form a stable triazole linkage. researchgate.netjenkemusa.com This modular strategy allows for the efficient construction of diverse research probes.

The general structure of such a probe often consists of several key components: the targeting ligand (ent-pazufloxacin), a reporter group (e.g., a fluorophore), and often a linker to connect them. nih.govnih.gov For target identification studies, a photoreactive group and an enrichment tag like biotin (B1667282) may also be included. nih.gov

Examples of conjugation strategies for creating pazufloxacin-based research tools include:

Immunoassay Reagents: Pazufloxacin has been chemically coupled to carrier proteins such as ovalbumin (OVA). This bioconjugate can then be used as a coating antigen in a competitive enzyme-linked immunosorbent assay (ELISA) to detect the target molecule with high sensitivity. nih.gov

Fluorescent Probes: The azide-modified pazufloxacin can be conjugated to a fluorescent dye (a fluorophore) that has a compatible alkyne handle. thermofisher.com This creates a fluorescent probe that allows for the visualization and tracking of the drug in cellular systems using fluorescence microscopy. In a related approach, biomolecule-stabilized gold nanoclusters have been developed as a novel fluorescent probe for the detection of pazufloxacin mesilate. researchgate.net

These conjugation methods transform this compound from a standalone compound into a versatile component of sophisticated research probes, facilitating deeper investigations into its biological functions and mechanisms of action.

Table 2: Conjugation Strategies for Pazufloxacin-Based Research Probes

| Conjugation Strategy | Key Reaction | Attached Moiety | Application of Resulting Probe | Reference(s) |

|---|---|---|---|---|

| Click Chemistry | Azide-Alkyne Cycloaddition | Fluorescent Dye, Biotin, or other reporter/affinity tags with an alkyne group. | Live-cell imaging, target identification, affinity purification of binding partners. | researchgate.netjenkemusa.com |

| Amide Coupling | Standard protein conjugation (e.g., via EDC/NHS chemistry) | Carrier proteins (e.g., Ovalbumin, Bovine Serum Albumin). | Development of immunoassays (ELISA) for detection and quantification. | nih.gov |

| Nanoparticle-Based Sensing | Adsorption/interaction | Biomolecule-stabilized gold nanoclusters. | Creating fluorescent nanosensors for sensitive detection. | researchgate.net |

Molecular Mechanism of Action of Ent Pazufloxacin Mesylate

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases are vital enzymes that manage the topological states of DNA, a process fundamental for DNA replication and transcription. mdpi.com ent-Pazufloxacin Mesylate targets these enzymes, demonstrating a potent inhibitory effect that is selective for bacterial topoisomerases over their eukaryotic counterparts. echemi.commdpi.comnih.gov

This compound effectively inhibits bacterial DNA gyrase, an enzyme essential for introducing negative supercoils into DNA and relaxing supercoils ahead of replication forks. echemi.comnih.govnewtbdrugs.org This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). mdpi.com The inhibitory action of fluoroquinolones like pazufloxacin (B1662166) hinders the enzyme's ability to reseal the DNA strands after nicking them, which is a crucial step in its function. nih.gov In Gram-negative bacteria, DNA gyrase is often considered the primary target for fluoroquinolones. mdpi.com

Research has quantified the inhibitory activity of pazufloxacin against DNA gyrase from different bacterial species. The 50% inhibitory concentrations (IC₅₀) highlight its potent effect. medchemexpress.com

Table 1: 50% Inhibitory Concentration (IC₅₀) of Pazufloxacin (T-3761) against Bacterial DNA Gyrase

| Bacterial Source | IC₅₀ (µg/mL) |

|---|---|

| E. coli | 0.88 medchemexpress.com |

This data reflects the concentration of Pazufloxacin required to inhibit 50% of the DNA gyrase activity.

In addition to DNA gyrase, this compound also targets bacterial topoisomerase IV. echemi.comresearchgate.net This enzyme is structurally similar to DNA gyrase and is composed of two ParC and two ParE subunits (C₂E₂). mdpi.com Topoisomerase IV plays a critical role in decatenation, the process of separating interlinked daughter chromosomes following DNA replication. mdpi.com Inhibition of topoisomerase IV prevents this separation, leading to a failure in bacterial cell division. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for fluoroquinolones. echemi.commdpi.com

The ability of this compound to inhibit both DNA gyrase and topoisomerase IV is described as a multimodal or dual-targeting mechanism of action. researchgate.netscribd.com This dual inhibition contributes significantly to its broad-spectrum antibacterial potency and is linked to a lower potential for the development of bacterial resistance. researchgate.netscribd.com By having two essential targets, the likelihood of a single mutation conferring high-level resistance is reduced. nih.gov

Studies on S. aureus have shown that pazufloxacin inhibits both DNA gyrase and topoisomerase IV at nearly the same concentration, demonstrating a balanced dual-targeting profile in this organism. science.gov

Table 2: Comparative Inhibition of S. aureus Topoisomerases by Pazufloxacin

| Enzyme Target | 50% Inhibitory Concentration (IC₅₀) |

|---|---|

| DNA Gyrase | Nearly the same as Topoisomerase IV science.gov |

This balanced inhibition highlights the dual-targeting nature of the compound against S. aureus.

Targeting Bacterial Topoisomerase IV (ParC and ParE Subunits)

Molecular Interactions and Binding Dynamics with Bacterial DNA-Enzyme Complexes

The bactericidal activity of this compound is not merely due to enzyme inhibition but also involves its interaction with the complex formed by the topoisomerase and bacterial DNA.

This compound exhibits DNA antagonistic actions. scribd.com Spectroscopic studies on the interaction between pazufloxacin and calf thymus DNA indicate that the binding mode is likely groove binding. nih.gov This is distinct from intercalation, where a molecule inserts itself between the base pairs of the DNA helix. nih.gov The compound's selective antagonism toward bacterial DNA, while not inhibiting eukaryotic topoisomerase, is a key feature of its mechanism, contributing to its therapeutic utility. mdpi.comnih.gov The interaction with single-stranded DNA has been observed to be stronger than with double-stranded DNA. nih.gov

Fluoroquinolones like pazufloxacin function by trapping the topoisomerase enzymes on the DNA in a state known as a cleavage complex. nih.gov In this complex, the DNA is cleaved, but the enzyme is covalently bound to the broken ends. The drug stabilizes this intermediate state, preventing the enzyme from completing its function of resealing the DNA break. nih.govnih.gov The accumulation of these stalled cleavage complexes is a potent trigger for a cascade of events leading to cell death. nih.gov Ultimately, this process leads to the release of lethal double-strand DNA breaks, causing fragmentation of the bacterial chromosome and resulting in rapid bactericidal action. mdpi.comnih.govnih.govselleckchem.com

DNA Antagonistic Actions of this compound

Post-Antibiotic Effect (PAE) Mechanisms

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues even after the concentration of an antibiotic in the surrounding medium falls below the minimum inhibitory concentration (MIC). wikipedia.org Fluoroquinolones, including pazufloxacin, are known to exhibit a moderate PAE against susceptible bacteria. wikipedia.orgderangedphysiology.com This effect is a significant pharmacodynamic parameter, as a longer PAE can allow for less frequent dosing intervals. emerypharma.comdovepress.com

The mechanisms underlying the PAE of fluoroquinolones are multifactorial and stem from their primary action on DNA synthesis. Proposed mechanisms include:

Slow Recovery from Non-lethal Damage: The inhibition of DNA gyrase and topoisomerase IV causes significant disruption to DNA structure. Even after the drug is removed, bacteria require a considerable amount of time to repair this damage and synthesize new enzymes before normal growth can resume. wikipedia.org

Persistence at the Target Site: The drug may persist at its binding site on the DNA-enzyme complex or within the periplasmic space of the bacteria for a period after the external concentration has decreased. wikipedia.org

Drug Detoxification Dynamics: A general model suggests that the PAE can be explained by the time it takes for a bacterial cell to detoxify itself after the antibiotic is removed from the environment. embopress.org This process involves the export of the antibiotic via efflux pumps and the intracellular titration of the remaining drug molecules by their targets. embopress.org

The persistent effects of pazufloxacin have been demonstrated in vivo. Studies on its activity against Pseudomonas aeruginosa show that its therapeutic efficacy correlates well with pharmacodynamic indices that account for drug concentration over time, such as the ratio of the area under the free concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC). researchgate.net These parameters are considered robust indicators of the drug's sustained antibacterial activity, encompassing the PAE. infectweb.com

Table 2: Target Pharmacodynamic Values of Pazufloxacin for Bactericidal Activity Against P. aeruginosa

| Desired Effect | Target fAUC24/MIC | Target fCmax/MIC |

|---|---|---|

| Stasis (No change in bacterial count) | 46.1 | 5.5 |

| 1-log10 kill | 63.8 | 7.1 |

| 2-log10 kill | 100.8 | 10.8 |

Data sourced from a study on a murine thigh infection model. researchgate.net

These findings illustrate that the sustained bactericidal activity of pazufloxacin is concentration-dependent and persists beyond the immediate period of drug exposure, a characteristic feature of the post-antibiotic effect. researchgate.net

In Vitro Antimicrobial Spectrum and Potency of Ent Pazufloxacin Mesylate

Broad-Spectrum Activity Against Gram-Positive Bacteriamedchemexpress.comresearchgate.net

Pazufloxacin (B1662166) Mesylate exhibits potent bactericidal activity against numerous Gram-positive clinical isolates. medchemexpress.com

Activity Against Staphylococcus aureus (including Methicillin-Resistant Strains)

Pazufloxacin has demonstrated significant efficacy against Staphylococcus aureus, a leading cause of both community-acquired and hospital-acquired infections. ncats.ioscribd.comoup.com Its activity extends to methicillin-resistant Staphylococcus aureus (MRSA) strains, which pose a considerable therapeutic challenge. researchgate.netoup.com

Studies have reported the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for pazufloxacin against S. aureus, including MRSA, to be between 0.2 to 0.39 µg/mL. ncats.io Another study found the MIC90 of pazufloxacin against MRSA to be 16 μg/ml, where it was noted as the most potent agent among those tested. researchgate.net For methicillin-susceptible Staphylococcus aureus (MSSA), the MIC90 has been reported in the range of 0.39 to 6.25 µg/mL. medchemexpress.com

| Bacterial Strain | MIC90 (µg/mL) | Source(s) |

|---|---|---|

| Staphylococcus aureus | 0.2 - 4 | ncats.ioresearchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | 0.39 - 16 | ncats.ioresearchgate.net |

| Methicillin-Susceptible S. aureus (MSSA) | 0.39 - 6.25 | medchemexpress.com |

Activity Against Streptococcus agalactiae

Research into the efficacy of pazufloxacin against bacteria implicated in obstetric and gynecological infections has provided data on its activity against Streptococcus agalactiae. For clinical isolates of S. agalactiae, both the MIC for 50% of isolates (MIC50) and the MIC90 were reported to be 3.13 µg/mL. researchgate.net

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Streptococcus agalactiae | 3.13 | 3.13 | researchgate.net |

Activity Against Clostridium spp.

Pazufloxacin has also shown activity against anaerobic Gram-positive bacteria, including Clostridium species. The MIC90 for pazufloxacin against Clostridium spp. has been reported to be in the range of 0.39 to 6.25 µg/mL. medchemexpress.com

| Bacterial Strain | MIC90 Range (µg/mL) | Source(s) |

|---|---|---|

| Clostridium spp. | 0.39 - 6.25 | medchemexpress.com |

Broad-Spectrum Activity Against Gram-Negative Bacteriamedchemexpress.comresearchgate.net

Pazufloxacin demonstrates potent in vitro activity against a variety of Gram-negative bacteria, with its efficacy being comparable or superior to other quinolones in many cases. ncats.ioresearchgate.net

Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in hospital settings, and pazufloxacin has shown potent activity against it. nih.govresearchgate.net It has been reported to be more potent against P. aeruginosa than other quinolones like tosufloxacin (B10865), norfloxacin (B1679917), and ofloxacin (B1677185). ncats.io Studies have documented an MIC90 of 0.78 µg/mL for clinical isolates of P. aeruginosa. ncats.io Another study found an MIC50 of 0.78 µg/mL and an MIC90 of 12.5 µg/mL. researchgate.net The compound is also effective against P. aeruginosa strains that are resistant to imipenem (B608078) and gentamicin. researchgate.net

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | 0.78 | 0.78 - 12.5 | ncats.ioresearchgate.net |

Activity Against Escherichia coli

As a member of the Enterobacteriaceae family, Escherichia coli is a common cause of various infections. Pazufloxacin exhibits strong antibacterial activity against E. coli. ncats.ioresearchgate.net The MIC90 for E. coli has been reported to be ≤ 0.25 µg/mL. ncats.io More detailed studies have specified an MIC50 of 0.025 µg/mL and an MIC90 of 0.025 to 0.10 µg/mL for clinical isolates. researchgate.netnih.gov

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Escherichia coli | 0.025 | 0.025 - 0.10 | researchgate.netnih.gov |

Activity Against Klebsiella pneumoniae

Pazufloxacin has demonstrated notable in vitro activity against Klebsiella pneumoniae. Studies have reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.5 µg/mL for pazufloxacin against K. pneumoniae, which is equivalent to the MIC90 of levofloxacin. researchgate.net Another study indicated that pazufloxacin has an MIC90 of ≤ 0.25 ug/ml against Klebsiella species. ncats.io The antibacterial activity of pazufloxacin against Gram-negative bacteria, including K. pneumoniae, is generally considered superior to its activity against Gram-positive bacteria. researchgate.net

Table 1: In Vitro Activity of Pazufloxacin Against Klebsiella pneumoniae

| Parameter | Value (µg/mL) | Reference |

|---|---|---|

| MIC90 | 0.5 | researchgate.net |

Activity Against Haemophilus influenzae

Pazufloxacin exhibits potent in vitro activity against Haemophilus influenzae. Research has shown an MIC90 of ≤ 0.013 µg/L for clinical isolates of H. influenzae. ncats.io Another study reported a higher MIC90 of 0.5 µg/mL for pazufloxacin against this organism. researchgate.net

Table 2: In Vitro Activity of Pazufloxacin Against Haemophilus influenzae

| Parameter | Value | Reference |

|---|---|---|

| MIC90 | ≤ 0.013 µg/L | ncats.io |

Activity Against Proteus mirabilis

Pazufloxacin has shown good in vitro activity against members of the Enterobacteriaceae family, including Proteus species. ncats.io The MIC90 of pazufloxacin against Proteus species has been reported to be ≤ 0.25 ug/ml. ncats.io

Table 3: In Vitro Activity of Pazufloxacin Against Proteus mirabilis

| Parameter | Value (µg/mL) | Reference |

|---|

Activity Against Serratia marcescens

Pazufloxacin has demonstrated potent in vitro activity against Serratia marcescens, including quinolone-resistant strains. medchemexpress.com The MIC90 for pazufloxacin against Serratia species is reported to be ≤ 0.25 ug/ml. ncats.io

Table 4: In Vitro Activity of Pazufloxacin Against Serratia marcescens

| Parameter | Value (µg/mL) | Reference |

|---|

Activity Against Shigella spp.

Pazufloxacin has shown strong antibacterial activity against Shigella species. nih.gov In a study comparing its activity against various enteritis-causing pathogens, the MIC90 of pazufloxacin against 65 strains of Shigella spp. was 0.025 µg/mL. nih.gov When tested against a collection of 51 stocked strains of Shigella spp., the MIC90 of pazufloxacin was 0.05 µg/mL. nih.gov Generally, pazufloxacin demonstrates similar or greater activity compared to other quinolones against Shigella species, with a reported MIC90 of ≤ 0.25 µg/mL. ncats.io

Table 5: In Vitro Activity of Pazufloxacin Against Shigella spp.

| Isolate Group | Number of Strains | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Clinical Isolates | 65 | 0.025 | nih.gov |

| Stocked Strains | 51 | 0.05 | nih.gov |

Activity Against Salmonella spp.

Pazufloxacin exhibits potent in vitro activity against Salmonella species. nih.gov For 13 clinical isolates of Salmonella spp. from patients with infectious enteritis, the MIC90 of pazufloxacin was 0.025 µg/mL. nih.gov In a separate analysis of 50 stocked strains of Salmonella spp., the MIC90 was found to be 0.05 µg/mL. nih.gov Pazufloxacin's activity is considered comparable to or greater than other quinolones, with a general MIC90 of ≤ 0.25 µg/mL against Salmonella species. ncats.io

Table 6: In Vitro Activity of Pazufloxacin Against Salmonella spp.

| Isolate Group | Number of Strains | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Clinical Isolates | 13 | 0.025 | nih.gov |

| Stocked Strains | 50 | 0.05 | nih.gov |

Activity Against Legionella species

Pazufloxacin has demonstrated potent in vitro activity against various Legionella species. In a study evaluating its efficacy against 76 different Legionella spp. strains, the MIC90 of pazufloxacin was 0.032 mg/L. nih.gov Another study involving 58 clinical isolates of Legionella species found that pazufloxacin had an MIC90 of 0.03-0.06 μg/ml. legionellaonline.it Furthermore, pazufloxacin has shown potent activity against clinical isolates of L. pneumophila serogroups 1, 3, and 5, as well as Legionella micdadei, Legionella dumoffii, and Legionella longbeachae serogroup 1. nih.gov

Table 7: In Vitro Activity of Pazufloxacin Against Legionella species

| Strain Collection | Number of Strains | MIC90 | Reference |

|---|---|---|---|

| ATCC and Clinical Isolates | 76 | 0.032 mg/L | nih.gov |

Activity Against Vibrio spp.

ent-Pazufloxacin mesylate has demonstrated notable in vitro activity against various species of the genus Vibrio, which are pathogenic bacteria responsible for gastrointestinal and other infections. Clinical studies have shown high bacteriological efficacy rates of pazufloxacin against Vibrio parahaemolyticus and Vibrio cholerae non-O1, with eradication rates reaching 100% in treated patients. jst.go.jp While specific Minimum Inhibitory Concentration (MIC) values from a wide range of studies are not extensively detailed in the available literature, the compound is recognized for its therapeutic potential against infections caused by Vibrio species. jst.go.jppdf4pro.comgoogle.comlrv.ltmedindia.netf1000research.com

Activity Against Aeromonas spp. and Plesiomonas shigelloides

The in vitro and clinical efficacy of this compound extends to other significant Gram-negative bacteria such as Aeromonas spp. and Plesiomonas shigelloides. Research has indicated that pazufloxacin exhibits potent activity against Aeromonas species, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) reported to be ≤ 0.25 µg/mL. ncats.io Clinical investigations have further substantiated its effectiveness, with a 100% bacteriological efficacy rate observed against Aeromonas spp. and Plesiomonas shigelloides in patients with infectious enteritis. jst.go.jp These findings underscore the compound's significant antimicrobial action against these pathogens. medindia.netncats.ioresearchgate.netgoogleapis.comnih.govepo.orgnih.govnih.gov

Activity Against Anaerobic Bacteria

This compound exhibits a broad spectrum of activity that includes various anaerobic bacteria, which are common pathogens in polymicrobial infections. nih.govnih.govjst.go.jpuu.nljst.go.jp Studies have evaluated its potency against several clinically important anaerobic species.

Activity Against Peptostreptococcus magnus

ent-Pazufloxacin has shown moderate activity against Peptostreptococcus magnus (now known as Finegoldia magna), a Gram-positive anaerobic coccus. In a study evaluating its effect on bacteria causing obstetric and gynecological infections, the MIC for 50% of the clinical isolates (MIC50) of P. magnus was 6.25 µg/mL. researchgate.netnih.govjst.go.jp The MIC90 for the same isolates was reported to be 25 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net

Activity Against Bacteroides fragilis

The in vitro activity of ent-pazufloxacin against Bacteroides fragilis, a significant anaerobic Gram-negative bacillus, has been documented. For clinical isolates from obstetric and gynecological infections, the MIC50 was found to be 6.25 µg/mL. researchgate.netnih.govjst.go.jp The MIC90 for these isolates was 12.5 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net Another study focusing on polymicrobial infections reported a MIC of 3.13 µg/mL for a specific strain of B. fragilis. nih.gov However, some studies suggest that pazufloxacin may have weaker activity against Bacteroides fragilis group organisms compared to other anaerobes. jst.go.jp

Activity Against Prevotella bivia

Prevotella bivia, an anaerobic Gram-negative bacillus often implicated in female genital tract infections, has also been tested against ent-pazufloxacin. gwu.edue-aaps.org For clinical isolates from this setting, the MIC50 was determined to be 12.5 µg/mL, and the MIC90 was 25 µg/mL. researchgate.netnih.govjst.go.jpresearchgate.net Some research indicates that pazufloxacin may not be as effective against P. bivia compared to other Prevotella species. jst.go.jp

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.

Generally, the MBC values of pazufloxacin have been reported to be either equal to or twofold greater than the MIC values, indicating its bactericidal action.

Below are tables summarizing the available MIC data for ent-pazufloxacin against the specified bacteria.

Table 1: In Vitro Activity of ent-Pazufloxacin Against Anaerobic Bacteria from Obstetric and Gynecological Infections

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

| Peptostreptococcus magnus | 6.25 | 25 | researchgate.netnih.govjst.go.jpresearchgate.net |

| Bacteroides fragilis | 6.25 | 12.5 | researchgate.netnih.govjst.go.jpresearchgate.net |

| Prevotella bivia | 12.5 | 25 | researchgate.netnih.govjst.go.jpresearchgate.net |

Table 2: Bacteriological Efficacy of ent-Pazufloxacin in Infectious Enteritis

| Organism | Bacteriological Efficacy Rate (%) | Source(s) |

| Vibrio parahaemolyticus | 100 | jst.go.jp |

| Vibrio cholerae non-O1 | 100 | jst.go.jp |

| Aeromonas spp. | 100 | jst.go.jp |

| Plesiomonas shigelloides | 100 | jst.go.jp |

Table 3: General MIC90 Data for ent-Pazufloxacin

| Organism | MIC90 (µg/mL) | Source(s) |

| Aeromonas spp. | ≤ 0.25 | ncats.io |

Comparative In Vitro Potency Against Other Antimicrobials

The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens and compared with other fluoroquinolones and antimicrobial agents from different classes. These studies establish its relative potency and spectrum of activity. The minimum inhibitory concentration (MIC) is a key measure of potency, representing the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. idexx.com

Research indicates that pazufloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. jst.go.jpmedchemexpress.com Its antibacterial activity against Gram-negative bacteria is generally considered superior to its activity against Gram-positive bacteria. researchgate.net

Comparative Activity Against Gram-Positive Bacteria

Against Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, pazufloxacin has shown significant potency. The MIC required to inhibit 90% of isolates (MIC90) for pazufloxacin against MSSA was 0.39 μg/ml, which was more potent than other tested fluoroquinolones like ofloxacin, norfloxacin, ciprofloxacin (B1669076), and levofloxacin. jst.go.jp For MRSA isolates, the MIC90 of pazufloxacin was 12.5 μg/ml. jst.go.jp In another study, the MIC90 of pazufloxacin against MRSA was reported as 16 μg/ml, which was the most potent among the tested agents, including ofloxacin, ciprofloxacin, imipenem, ceftazidime, gentamicin, and minocycline (B592863). researchgate.net Furthermore, some ciprofloxacin-resistant S. aureus isolates remained susceptible to pazufloxacin. jst.go.jp For Staphylococcus epidermidis, the MIC90 of pazufloxacin ranged from 0.25 to 4 μg/ml. researchgate.net

| Organism | This compound | Ciprofloxacin | Levofloxacin | Ofloxacin | Norfloxacin |

|---|---|---|---|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | 0.39 jst.go.jp | >0.39 jst.go.jp | >0.39 jst.go.jp | >0.39 jst.go.jp | >0.39 jst.go.jp |

| Methicillin-Resistant S. aureus (MRSA) | 12.5 jst.go.jp | >12.5 jst.go.jp | >12.5 jst.go.jp | >12.5 jst.go.jp | >12.5 jst.go.jp |

Comparative Activity Against Gram-Negative Bacteria

Pazufloxacin demonstrates robust activity against a variety of Gram-negative bacteria. Against Pseudomonas aeruginosa, pazufloxacin is more potent than tosufloxacin, norfloxacin, and ofloxacin. ncats.io The MIC90 of pazufloxacin against P. aeruginosa has been reported as 3.13 μg/ml and 0.78 μg/ml in different studies, with activity comparable to ciprofloxacin. jst.go.jpncats.io A study focusing on the P. aeruginosa ATCC 27853 strain identified an MIC of 0.5 µg/mL. mdpi.com

For Enterobacteriaceae, pazufloxacin shows activity that is similar to or twofold greater than other quinolones. ncats.io The MIC90 values against most Enterobacteriaceae (excluding Serratia marcescens) were found to be in the range of 0.024 to 0.39 μg/ml. jst.go.jp Its activity against Serratia marcescens (MIC90 of 6.25 μg/ml) was comparable to ciprofloxacin and better than ofloxacin, norfloxacin, and levofloxacin. jst.go.jp The MIC90 for clinical isolates of Haemophilus influenzae is reported to be ≤ 0.013 µg/L. ncats.io

| Organism | This compound | Ciprofloxacin | Levofloxacin | Ofloxacin | Norfloxacin |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa | 3.13 jst.go.jp | Comparable to Pazufloxacin jst.go.jp | >3.13 jst.go.jp | >3.13 jst.go.jp | >3.13 jst.go.jp |

| Serratia marcescens | 6.25 jst.go.jp | Comparable to Pazufloxacin jst.go.jp | >6.25 jst.go.jp | >6.25 jst.go.jp | >6.25 jst.go.jp |

| Enterobacteriaceae (general) | ≤0.25 ncats.io | Similar to or less potent than Pazufloxacin ncats.io | - | Similar to or less potent than Pazufloxacin ncats.io | Similar to or less potent than Pazufloxacin ncats.io |

Bacterial Resistance Mechanisms and Ent Pazufloxacin Mesylate

Resistance Mechanisms to Fluoroquinolones

Bacteria employ several key strategies to overcome the action of fluoroquinolone antibiotics. These mechanisms include altering the drug's molecular targets, actively pumping the drug out of the cell, reducing the drug's ability to enter the cell, and, in some cases, enzymatically inactivating the antibiotic.

Target-Site Mutations (DNA Gyrase and Topoisomerase IV)

The primary targets for fluoroquinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov These enzymes manage the topology of DNA during replication and are vital for the cell's survival. oup.com Fluoroquinolones function by stabilizing the complex formed between these enzymes and DNA, which leads to breaks in the bacterial chromosome and subsequent cell death. oup.comelsevier.es

The most prevalent mechanism of high-level fluoroquinolone resistance involves mutations in the genes that code for these enzymes. researchgate.netnih.gov These mutations typically occur in specific areas known as the quinolone resistance-determining regions (QRDRs). researchgate.net Alterations in these regions of the GyrA and ParC subunits reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the initial target. oup.com The accumulation of mutations in both enzymes can result in very high levels of resistance. nih.govpnas.org

Table 1: Key Genes and Enzymes in Fluoroquinolone Target-Site Resistance

| Gene | Encoded Enzyme Subunit | Role in DNA Replication | Common Consequence of Mutation |

|---|---|---|---|

| gyrA | DNA Gyrase Subunit A | Manages DNA supercoiling elsevier.es | Reduced fluoroquinolone binding researchgate.netnih.gov |

| gyrB | DNA Gyrase Subunit B | ATPase activity for gyrase function elsevier.es | Less common, but contributes to resistance elsevier.es |

| parC | Topoisomerase IV Subunit C | Decatenation of daughter chromosomes oup.com | Reduced fluoroquinolone binding researchgate.netnih.gov |

| parE | Topoisomerase IV Subunit E | ATPase activity for topoisomerase IV elsevier.es | Less common, but contributes to resistance elsevier.es |

Efflux Pump Systems

Efflux pumps are membrane proteins that actively expel a wide variety of toxic substances, including antibiotics, from the bacterial cell. mdpi.commdpi.com The overexpression of these pumps is a significant mechanism of resistance, as it lowers the intracellular concentration of fluoroquinolones, preventing them from reaching their targets. mdpi.comnih.gov

Multiple families of efflux pumps are involved in fluoroquinolone resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. mdpi.comnih.gov In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, RND pumps such as the AcrAB-TolC system are major contributors to resistance. asm.orgfrontiersin.org In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump (an MFS transporter) confers resistance to fluoroquinolones like ciprofloxacin (B1669076). researchgate.netnih.gov While efflux pumps alone may only provide low-level resistance, they can work in concert with target-site mutations to produce high levels of clinical resistance. oup.com

Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must cross to reach their intracellular targets. nih.govnih.gov Hydrophilic antibiotics like fluoroquinolones primarily enter the cell through water-filled protein channels called porins. nih.govbohrium.commdpi.com

A common resistance strategy involves reducing the permeability of this outer membrane by altering the number or type of porin channels. nih.govbohrium.commdpi.com For instance, a decrease in the expression of the OmpF porin in E. coli is linked to reduced susceptibility to certain fluoroquinolones. nih.govmdpi.com This mechanism decreases the influx of the antibiotic into the cell, thereby contributing to resistance, often in combination with efflux pump overexpression. nih.gov

Enzyme Inactivation/Degradation

A less common but clinically relevant mechanism of resistance is the direct inactivation of fluoroquinolones by bacterial enzymes. asm.org The most well-known example is a variant of an aminoglycoside acetyltransferase called AAC(6')-Ib-cr. frontiersin.orgmcmaster.ca This plasmid-mediated enzyme is capable of acetylating the piperazinyl amine group of certain fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917), thereby inactivating them. asm.orgresearchgate.net While the resistance conferred by AAC(6')-Ib-cr on its own is typically low-level, its presence can facilitate the selection of mutations that lead to higher levels of resistance. asm.orgresearchgate.net

ent-Pazufloxacin Mesylate's Low Propensity for Resistance Development

This compound is an enantiomer of the clinically utilized fluoroquinolone, Pazufloxacin (B1662166) Mesylate. medchemexpress.com Enantiomers are non-superimposable mirror-image molecules that can possess distinct biological activities. Research indicates that this compound may have a reduced tendency for fostering bacterial resistance. scribd.comresearchgate.netmdpi.com

Impact of Multimodal Mechanism of Action on Resistance

The lower potential for resistance development with this compound is thought to be associated with a multimodal mechanism of action. scribd.comresearchgate.net Like other fluoroquinolones, it inhibits both DNA gyrase and topoisomerase IV. scribd.com However, it has been suggested that it may possess additional DNA antagonistic actions. scribd.comresearchgate.net This multi-faceted attack on the bacterial cell could mean that a bacterium would need to acquire several mutations simultaneously to achieve resistance, which is a less frequent event compared to developing a single target-site mutation. pnas.org

Furthermore, some evidence suggests that pazufloxacin is not significantly affected by efflux-mediated resistance mechanisms. scribd.com If this compound is also a poor substrate for these pumps, it would maintain a higher effective concentration inside the bacterial cell, enhancing its antibacterial activity and lowering the probability of resistance selection. scribd.com This combination of a potential multi-target action and evasion of efflux pumps points to a lower propensity for the development of resistance. scribd.comresearchgate.net

Table 2: Postulated Resistance-Limiting Characteristics of Pazufloxacin Analogs

| Feature | Hypothesized Effect | Implication for Resistance |

|---|---|---|

| Multimodal Action | Inhibits DNA gyrase, topoisomerase IV, and may have other DNA antagonistic effects. scribd.comresearchgate.net | A single mutation is less likely to confer resistance, reducing the frequency of resistant strain emergence. pnas.org |

| Efflux Pump Evasion | Suggested to be a poor substrate for common efflux pumps. scribd.com | Maintains higher intracellular drug levels, overcoming resistance mediated by active efflux. scribd.com |

Resistance to Efflux Mechanisms

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell's interior. nih.gov This mechanism prevents the accumulation of the antibiotic to a concentration high enough to exert its inhibitory or lethal effect, thereby contributing to bacterial resistance. frontiersin.org In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane. frontiersin.org Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being of significant clinical importance, particularly in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govmdpi.com

Overexpression of intrinsic efflux systems is a common mechanism for multidrug resistance (MDR) in these pathogens. researchgate.net For instance, in P. aeruginosa, the MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM efflux pumps of the RND family are major contributors to resistance against various classes of antibiotics, including fluoroquinolones. nih.govmdpi.com Similarly, in A. baumannii, the AdeABC and AdeIJK efflux pumps are key to its resistance profile. researchgate.netnih.gov The overexpression of these pumps can be triggered by mutations in their regulatory genes. mdpi.com

While research specifically detailing the interaction of this compound with individual efflux pumps is limited, studies on pazufloxacin and related fluoroquinolones provide insight. Fluoroquinolones as a class are known substrates for many of these RND-type efflux pumps. nih.gov Research on clinical isolates of Pseudomonas putida has identified strains with high-level resistance to several fluoroquinolones, including pazufloxacin, in which efflux systems are a known resistance mechanism. oup.com The development of high fluoroquinolone resistance often involves a combination of target site mutations and the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli. dovepress.com

The table below summarizes key efflux pump systems in two critical Gram-negative pathogens that contribute to resistance against fluoroquinolones, the class to which this compound belongs.

| Pathogen | Efflux Pump System (Family) | Substrates Include | Significance |

| Pseudomonas aeruginosa | MexAB-OprM (RND) | β-lactams, Quinolones, Macrolides | Constitutively expressed; major contributor to intrinsic and acquired MDR. nih.gov |

| MexCD-OprJ (RND) | Quinolones, Cefepime | Not typically expressed in wild-type strains but can be overexpressed through mutation, leading to high-level resistance. nih.gov | |

| MexXY-OprM (RND) | Aminoglycosides, Fluoroquinolones | Contributes to resistance against a broad spectrum of antibiotics. nih.gov | |

| Acinetobacter baumannii | AdeABC (RND) | Aminoglycosides, β-lactams, Quinolones, Tigecycline | Overexpression is a common cause of MDR in clinical isolates. nih.gov |

| AdeIJK (RND) | Broad substrate profile | Contributes to intrinsic and acquired multidrug resistance. researchgate.net |

Studies on Cross-Resistance Patterns

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. drugbank.com This is a significant challenge in antibiotic therapy. For fluoroquinolones, cross-resistance is common and typically arises from mutations in the target enzymes—DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes)—or through the overexpression of broad-spectrum efflux pumps. nih.govdrugbank.com

Several studies and reviews suggest that pazufloxacin mesylate exhibits a low tendency for cross-resistance compared to other fluoroquinolones. mdpi.comresearchgate.net This characteristic is considered an advantage, potentially offering a therapeutic option against infections caused by bacteria resistant to other antimicrobial agents. frontiersin.orggoogle.com A comparative study on various clinical isolates found that some cultures that were resistant to other fluoroquinolones remained sensitive to low concentrations of pazufloxacin, indicating an absence of cross-resistance in those specific instances. researchgate.net

However, cross-resistance involving pazufloxacin can and does occur, particularly in strains that have acquired specific resistance mechanisms. A study on clinical isolates of Neisseria gonorrhoeae investigated the relationship between mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes and the minimum inhibitory concentrations (MICs) of pazufloxacin and other fluoroquinolones. The results demonstrated that mutants with single or multiple substitutions in these genes were not only resistant to pazufloxacin but also showed clear cross-resistance to norfloxacin and ciprofloxacin. nih.gov

The data from the N. gonorrhoeae study is summarized in the table below, illustrating the impact of specific mutations on the MICs of three different fluoroquinolones.

| Mutations | Number of Strains | Mean MIC (μg/ml) |

| GyrA | ParC | |

| Wild Type | Wild Type | 11 |

| Asp-95→Gly | Wild Type | 2 |

| Ser-91→Phe | Wild Type | 10 |

| Ser-91→Phe | Asp-86→Asn | 1 |

| Ser-91→Phe, Asp-95→Gly | Glu-91→Gly | 1 |

| Data derived from a study on Neisseria gonorrhoeae isolates. nih.gov |

Similarly, a study on Pseudomonas putida found that clinical isolates with high-level resistance to fluoroquinolones were resistant to pazufloxacin as well as norfloxacin, levofloxacin, sparfloxacin, and gatifloxacin, indicating a pattern of cross-resistance within the quinolone class for these highly resistant strains. oup.com The development of resistance to one fluoroquinolone can select for mutants that are also resistant to others, especially when the underlying mechanism, such as target site modification, is shared. dovepress.com

Structure Activity Relationship Sar of Ent Pazufloxacin Mesylate

Core Fluoroquinolone Scaffold

Pazufloxacin (B1662166) is built upon a fused tricyclic quinolone core, a modification of the fundamental bicyclic quinolone nucleus essential for the antibacterial action of this class of drugs. scribd.comsigmachemical.com.cnveterinaryworld.org The foundational scaffold for all quinolones is the 4-pyridone-3-carboxylic acid moiety, which is crucial for their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.combrieflands.com These enzymes are vital for bacterial DNA replication, and their inhibition leads to rapid cell death. nih.gov

In Pazufloxacin, the core is distinguished by a fused ring between positions 1 and 8 of the quinolone structure, creating an oxazine (B8389632) ring. brieflands.com This tricyclic system, specifically a pyrido[1,2,3-de]-1,4-benzoxazine ring, introduces a chiral center at the C-3 position (bearing a methyl group), which has significant implications for its biological activity. mdpi.comnih.gov The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass, a feature known to enhance cell penetration and gyrase inhibition. mdpi.comresearchgate.net

Significance of the 1-Aminocyclopropyl Substituent at C10

The 1-aminocyclopropyl substituent at C-10 is a key contributor to the potent, broad-spectrum activity of Pazufloxacin. scribd.comveterinaryworld.orgnih.gov This structural element enhances its efficacy against a wide array of bacteria, encompassing both Gram-positive and Gram-negative pathogens. scribd.com Its activity extends to challenging, multi-drug resistant strains. scribd.comnih.gov For instance, Pazufloxacin demonstrates potent action against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, which are often resistant to other classes of antibiotics. scribd.comnih.gov The broad-spectrum nature conferred by this substituent makes it a valuable agent for empirical therapy where the causative pathogen is unknown. scribd.com

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.combiocat.com The substituents on the quinolone ring directly influence the interaction with these target enzymes. Pazufloxacin is a potent inhibitor of E. coli, P. aeruginosa, and S. aureus DNA gyrase. caymanchem.com It also effectively inhibits S. aureus topoisomerase IV. caymanchem.com The 1-aminocyclopropyl group at C-10, in conjunction with the rest of the molecule, is believed to facilitate a unique and stable interaction with the enzyme-DNA complex. mdpi.com This leads to the destruction of the supercoiled structure of bacterial DNA while not inhibiting eukaryotic topoisomerase, providing selective toxicity against bacteria. mdpi.com

Influence on Broad-Spectrum Activity

Chiral Properties and Activity

Pazufloxacin possesses a chiral center at the C-3 position of the oxazine ring, leading to the existence of two enantiomers: (S)- and (R)-isomers. nih.govpharmaffiliates.com Pazufloxacin itself is the levorotatory (S)-enantiomer, (-)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7Hpyrido[2,3-de] mdpi.comnih.govbenzoxazine-6-carboxylic acid. omicsonline.org The subject of this article, ent-Pazufloxacin, is the (R)-enantiomer.

Studies on other chiral fluoroquinolones, such as ofloxacin (B1677185), have demonstrated that the antibacterial activity is highly dependent on stereochemistry. The (S)-isomer of ofloxacin (levofloxacin) exhibits antibacterial activity up to two orders of magnitude greater than its (R)-isomer. nih.gov This significant difference in potency is attributed to the differential inhibitory activity against the target enzyme, DNA gyrase. nih.gov The more active (S)-enantiomer binds more effectively to the DNA-DNA gyrase complex. nih.gov It is well-established that for many chiral drugs, the pharmacological activity is predominantly restricted to one enantiomer, while the other may be inactive or even contribute to adverse effects. sphinxsai.com Following this principle, the (S)-enantiomer (Pazufloxacin) is the biologically active form, whereas the (R)-enantiomer (ent-Pazufloxacin) is expected to be significantly less potent. The separation of these enantiomers can be achieved using techniques like capillary zone electrophoresis with chiral selectors. researchgate.net

Comparative SAR Analysis with Other Fluoroquinolones

When compared to other fluoroquinolones, the structure of Pazufloxacin reveals several key differences that influence its activity.

| Feature | Pazufloxacin | Ciprofloxacin (B1669076) | Levofloxacin | Moxifloxacin |

| Core Structure | Tricyclic (pyrido[1,2,3-de]-1,4-benzoxazine) | Bicyclic (quinolone) | Tricyclic (similar to Pazufloxacin) | Bicyclic (naphthyridone) |

| N-1 Substituent | Fused into tricyclic system | Cyclopropyl | Fused into tricyclic system | Cyclopropyl |

| C-7/C-10 Substituent | 1-Aminocyclopropyl (at C-10) | Piperazinyl | Fused into tricyclic system | Diazabicyclo[3.3.0]octane |

| C-8 Substituent | Fused into tricyclic system | Hydrogen | Fused into tricyclic system | Methoxy (B1213986) |

This table provides a simplified comparison of key structural features.

Unlike Ciprofloxacin, which has a piperazinyl ring at C-7, Pazufloxacin features the 1-aminocyclopropyl group at C-10. mdpi.combrieflands.com This substitution pattern contributes to its potent activity, especially against resistant strains. scribd.comnih.gov Compared to Levofloxacin, which shares a similar tricyclic core, Pazufloxacin's distinct substituent at C-10 enhances its broad-spectrum capabilities. veterinaryworld.orgmdpi.com Moxifloxacin, with its C-8 methoxy group, shows enhanced activity against Gram-positive and atypical bacteria. mdpi.com Pazufloxacin's structure, however, provides a potent and broad antibacterial spectrum with a low propensity for generating cross-resistance with other fluoroquinolones. mdpi.comresearchgate.net

Rational Design for Enhanced Potency and Reduced Resistance

The development of Pazufloxacin is an example of rational drug design aimed at creating antibiotics that can overcome existing resistance challenges. nih.govnih.gov The structural modifications to the traditional fluoroquinolone scaffold are deliberate attempts to enhance potency and circumvent bacterial defense mechanisms.

The unique tricyclic structure and the 1-aminocyclopropyl substituent are key to its enhanced profile. scribd.commdpi.com These features are designed to create a molecule that interacts more effectively with bacterial topoisomerases, even those that have mutations conferring resistance to older quinolones. mdpi.com Furthermore, it has been suggested that Pazufloxacin is not significantly affected by efflux mechanism of resistance, a common way bacteria expel antibiotics. scribd.com The rational design strategy focuses on optimizing the molecular features that enhance target potency while minimizing recognition by resistance-conferring elements. nih.gov This approach has led to a compound with potent in vitro and in vivo activity against a wide range of pathogens, including those resistant to other antibiotic classes like cephalosporins and carbapenems. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Ent Pazufloxacin Mesylate in Animal Models

Pharmacokinetic Profiles in Various Animal Species (e.g., Mice, Rats, Rabbits, Buffalo Calves)

The pharmacokinetic profile of ent-pazufloxacin mesylate has been characterized in several animal species to understand its absorption, distribution, metabolism, and elimination. These studies reveal species-specific differences and provide a broad understanding of the compound's behavior in a biological system.

Following administration, this compound is absorbed into the systemic circulation, with the rate and extent of absorption varying across species.

In infected neutropenic mice, subcutaneous administration of pazufloxacin (B1662166) resulted in a dose-linear absorption. nih.gov The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrated a linear relationship with the dose. nih.gov For instance, single subcutaneous doses of 2.5, 10, and 40 mg/kg resulted in Cmax values of 0.63, 2.51, and 10.03 µg/mL, respectively. researchgate.net The corresponding AUC values were 1.35, 5.40, and 21.6 µg·h/mL. researchgate.net

Studies in rats showed that after a single administration, the time to reach maximum plasma concentration (Tmax) was approximately 0.47 hours, with a Cmax of 13.71 mg/L. researchgate.net

In buffalo calves, a single subcutaneous administration resulted in a peak plasma level of 1.12±0.05 µg/ml at 45 minutes. researchgate.neticar.org.in The absorption half-life was determined to be 0.26±0.04 hours, indicating rapid absorption from the subcutaneous tissue. researchgate.neticar.org.in

| Dosing Regimen (mg/kg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) |

|---|---|---|

| 2.5 | 0.63 | 1.35 |

| 10 | 2.51 | 5.40 |

| 40 | 10.03 | 21.6 |

Data derived from a study in infected neutropenic mice. researchgate.net

The distribution of a drug to various tissues and infection sites is critical for its efficacy. This compound has been shown to distribute into various body tissues.

In rats, the volume of distribution (Vd) was found to be 0.17±0.03 L/kg, and the presence of azithromycin (B1666446) was noted to significantly delay the mean residence time (MRT) of pazufloxacin in the plasma. researchgate.net Another study in rats investigating the interaction with arbekacin (B1665167) showed that pazufloxacin mesylate administration suppressed the uptake of arbekacin in the renal cortex, suggesting distribution of pazufloxacin to the kidney tubules. nih.gov

In buffalo calves, the apparent volume of distribution was 2.96±0.20 L/kg, indicating extensive distribution of the drug into various body fluids and tissues. researchgate.neticar.org.in The drug was detected in the plasma for up to 16 hours post-administration. icar.org.in

Studies have also evaluated the tissue distribution in the otorhinolaryngological field, suggesting its penetration into these specific tissues. nih.gov Furthermore, research in rabbits has evaluated the effects of repeated oral administration of pazufloxacin mesylate, implying its systemic distribution in this species as well. nih.govnih.gov

The biotransformation of this compound is a key component of its pharmacokinetic profile. While detailed metabolic pathways for this compound are not extensively documented in the provided search results, some insights can be gleaned. The metabolism of fluoroquinolones can vary between species. For comparison, the related compound pefloxacin (B1679150) is metabolized to norfloxacin (B1679917) (an N-desmethyl metabolite) in several species, including rats, dogs, and humans, with the ratio of norfloxacin to pefloxacin varying significantly among them. nih.gov Pefloxacin also undergoes glucuronidation and oxidation. nih.gov It is plausible that this compound may undergo similar metabolic transformations, but specific studies are required for confirmation.

The elimination of this compound from the body occurs through various routes, and the elimination half-life is a key determinant of dosing frequency.

In mice, the mean elimination rate constant (ke) was 2.40 ± 0.55 h⁻¹. nih.gov

In rats, the elimination half-life (t1/2) was found to be approximately 1.46 hours, with a total body clearance (CL) of 0.09±0.04 L/(h·kg). researchgate.net

For buffalo calves, the elimination half-life was 3.01±0.18 hours, and the total body clearance was 0.67±0.02 L/kg/h. researchgate.neticar.org.in A significant portion of the drug is eliminated through the kidneys, with the urinary excretion of pazufloxacin in 24 hours being 23.8±2.30% of the total administered dose. researchgate.neticar.org.in

| Parameter | Mice | Rats | Buffalo Calves |

|---|---|---|---|

| Elimination Half-Life (t1/2) | - | 1.46 ± 0.64 h | 3.01 ± 0.18 h |

| Total Body Clearance (Cl) | - | 0.09 ± 0.04 L/(h·kg) | 0.67 ± 0.02 L/kg/h |

| Urinary Excretion (24h) | - | - | 23.8 ± 2.30% |

Data compiled from various preclinical studies. researchgate.netresearchgate.neticar.org.in

Metabolic Pathways and Metabolite Profiling

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to predict the antimicrobial effect of a drug and to determine the optimal dosing regimen. mdpi.comnih.gov For fluoroquinolones, the bactericidal activity is typically concentration-dependent.

The key PK/PD indices that predict the efficacy of fluoroquinolones are the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the maximum free drug plasma concentration to the MIC (fCmax/MIC). nih.gov

In a neutropenic mouse thigh infection model with Pseudomonas aeruginosa, the therapeutic efficacy of pazufloxacin was strongly correlated with the fAUC₂₄/MIC and fCmax/MIC ratios. nih.govnih.gov The coefficient of determination (R²) for the correlation with fAUC₂₄/MIC was 0.72, and for fCmax/MIC, it was 0.65. nih.govresearchgate.net In contrast, the correlation with the time that the free drug concentration remains above the MIC (fT>MIC) was much weaker (R² = 0.28). nih.govresearchgate.net

This study established the target values for these PK/PD drivers required for different levels of bacterial killing. nih.govnih.gov For a bacteriostatic effect (stasis), the required fAUC₂₄/MIC was 46.1, and the fCmax/MIC was 5.5. nih.govresearchgate.netnih.gov To achieve a 2-log₁₀ reduction in bacterial count, the target values increased to 100.8 for fAUC₂₄/MIC and 10.8 for fCmax/MIC. nih.govresearchgate.netnih.gov

Similarly, in buffalo calves, the surrogate markers of AUC/MIC and Cmax/MIC were used to predict the efficacy against bacterial isolates. researchgate.neticar.org.in

| Bactericidal Effect | fAUC₂₄/MIC | fCmax/MIC |

|---|---|---|

| Stasis (No change in CFU) | 46.1 | 5.5 |

| 1-log₁₀ kill | 63.8 | 7.1 |

| 2-log₁₀ kill | 100.8 | 10.8 |

Data derived from a PK/PD study in neutropenic mice. nih.govresearchgate.netnih.gov

Correlation of In Vitro Activity with In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound is strongly correlated with its in vitro activity against pathogenic bacteria, a relationship that has been quantified using pharmacokinetic/pharmacodynamic (PK/PD) indices in animal infection models. nih.govnih.gov These indices are crucial for predicting clinical efficacy and optimizing dosing strategies. nih.gov

A key animal model used for these assessments is the neutropenic murine thigh infection model. nih.gov In studies using this model to investigate infections caused by Pseudomonas aeruginosa, the therapeutic efficacy of pazufloxacin was shown to have the strongest correlation with two specific PK/PD parameters: the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). nih.govnih.gov The correlation was significantly weaker for the percentage of time the free drug concentration remains above the MIC (%fT > MIC). nih.gov

Researchers have determined the magnitude of these PK/PD indices required to achieve different levels of antibacterial effect against P. aeruginosa in the murine model. These target values establish a quantitative link between the drug exposure in the animal and the resultant microbiological outcome. nih.govnih.gov For a bacteriostatic effect (stasis), where bacterial growth is halted, an fAUC24/MIC of 46.1 was required. nih.gov To achieve a 1-log10 or 2-log10 reduction in bacterial colony-forming units (CFU), which represents significant bactericidal activity, the required fAUC24/MIC values were 63.8 and 100.8, respectively. nih.gov

Similarly, the fCmax/MIC ratio also predicted efficacy, with target values of 5.5 for stasis, 7.1 for a 1-log10 reduction, and 10.8 for a 2-log10 reduction. nih.gov These findings demonstrate a clear, concentration-dependent bactericidal activity of pazufloxacin in vivo that can be predicted by its in vitro potency (MIC). nih.govnih.gov

Table 1: In Vivo PK/PD Targets for this compound against P. aeruginosa in Murine Thigh Infection Model

| Efficacy Endpoint | Required fAUC24/MIC | Required fCmax/MIC |

| Stasis (No change in CFU) | 46.1 | 5.5 |

| 1-log10 CFU Reduction | 63.8 | 7.1 |

| 2-log10 CFU Reduction | 100.8 | 10.8 |